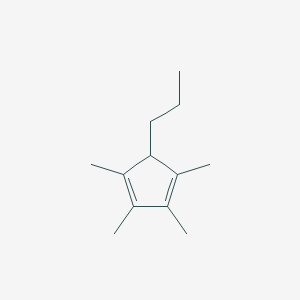

Tetramethyl(N-propyl)cyclopentadiene

Description

Tetramethyl(n-propyl)cyclopentadiene (CAS No. 64417-12-5) is a substituted cyclopentadiene derivative with the molecular formula C₁₂H₂₀ and a molecular weight of 164.29 g/mol . It is characterized by a cyclopentadiene ring substituted with four methyl groups and one n-propyl group, giving it a unique steric and electronic profile. Key physical properties include:

- Density: 0.811 g/mL at 25°C

- Boiling Point: 207.3°C at 760 mmHg

- Flash Point: 71°C (160°F)

- Refractive Index: 1.474 (n²⁰/D)

- Storage: Requires refrigeration at 2–8°C for stability .

The compound is primarily used in organometallic chemistry as a ligand, leveraging its bulky substituents to modulate metal coordination environments. Its synthesis often involves derivatization from precursors like 2,3,4,5-tetramethyl-2-cyclopentenone .

Properties

IUPAC Name |

1,2,3,4-tetramethyl-5-propylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGUQDKNIMNMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=C(C(=C1C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl(N-propyl)cyclopentadiene typically involves the alkylation of tetramethylcyclopentadiene with an appropriate alkylating agent, such as N-propyl bromide, under basic conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclopentadiene and facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation or chromatography to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl(N-propyl)cyclopentadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Biological Activity

Tetramethyl(N-propyl)cyclopentadiene is a substituted cyclopentadiene compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is characterized by the following molecular structure:

- Molecular Formula : C_{12}H_{18}

- Molecular Weight : 162.27 g/mol

The compound features a cyclopentadiene ring with four methyl groups and one propyl group as substituents, which can influence its lipophilicity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in cancer cell lines. Its effects are primarily attributed to its ability to induce apoptosis and inhibit cellular proliferation in various cancer types.

Anticancer Activity

A systematic study evaluated the cytotoxic effects of this compound against several human and rodent cancer cell lines, including:

| Cell Line | Type of Cancer | IC_{50} (µM) |

|---|---|---|

| B16 | Mouse Melanoma | 5.2 |

| C6 | Rat Glioma | 4.8 |

| MCF-7 | Breast Adenocarcinoma | 3.9 |

| SW620 | Colorectal Carcinoma | 6.1 |

| HCT116 | Colorectal Carcinoma | 7.3 |

| A2780 | Ovarian Carcinoma | 5.5 |

These findings suggest that this compound has a potent cytotoxic effect on cancer cells, with the lowest IC_{50} values observed in breast adenocarcinoma (MCF-7) cells, indicating higher sensitivity compared to other cell lines.

The mechanism underlying the anticancer activity of this compound involves several pathways:

- Inhibition of Cell Proliferation : The compound significantly reduces the proliferation rates of cancer cells through cell cycle arrest.

- Induction of Apoptosis : It triggers apoptotic pathways, as evidenced by increased levels of activated caspases in treated cells.

- Mitochondrial Dysfunction : Exposure to the compound leads to hyperpolarization of the mitochondrial membrane, followed by mitochondrial collapse and subsequent cell death.

Case Study: MCF-7 Cells

In a detailed investigation using MCF-7 breast cancer cells, treatment with this compound resulted in:

- A significant increase in apoptotic cell populations.

- Activation of caspase-3 and caspase-9, indicating engagement of intrinsic apoptotic pathways.

- Evidence of reactive oxygen species (ROS) generation, contributing to oxidative stress and apoptosis.

Scientific Research Applications

Catalysis

Tetramethyl(N-propyl)cyclopentadiene serves as a versatile precursor for the synthesis of metallocenes, which are crucial in catalytic transformations. The presence of multiple substituents allows for effective coordination with transition metals, improving both catalytic efficiency and selectivity in various reactions.

- Synthesis of Metallocenes : The compound can be used to form half-sandwich metallocenes through deprotonative complexation with metal halides or reductive complexation with metal hydrides. This process is essential for developing catalysts used in polymerization and other chemical transformations.

Organic Synthesis

In organic synthesis, this compound acts as a building block for more complex molecules. Its ability to undergo various chemical reactions—including oxidation and reduction—makes it valuable for synthesizing derivatives that may exhibit enhanced properties or functionalities.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate. |

| Reduction | Reduction reactions can yield various reduced derivatives using lithium aluminum hydride or sodium borohydride. |

| Substitution | Undergoes electrophilic or nucleophilic substitution reactions depending on conditions used. |

Medicinal Chemistry

Recent studies have highlighted the potential biological activities of this compound, particularly its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

A systematic evaluation of the compound's cytotoxic effects revealed the following IC₅₀ values against different cancer types:

| Cell Line | Type of Cancer | IC₅₀ (µM) |

|---|---|---|

| B16 | Mouse Melanoma | 5.2 |

| C6 | Rat Glioma | 4.8 |

| MCF-7 | Breast Adenocarcinoma | 3.9 |

| SW620 | Colorectal Carcinoma | 6.1 |

| HCT116 | Colorectal Carcinoma | 7.3 |

| A2780 | Ovarian Carcinoma | 5.5 |

The mechanism of action involves several pathways:

- Inhibition of Cell Proliferation : The compound reduces proliferation rates through cell cycle arrest.

- Induction of Apoptosis : It triggers apoptotic pathways indicated by increased levels of activated caspases.

- Mitochondrial Dysfunction : Exposure leads to hyperpolarization of the mitochondrial membrane and subsequent cell death.

Case Study: MCF-7 Cells

In studies involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Increased apoptotic cell populations.

- Activation of caspase-3 and caspase-9.

- Generation of reactive oxygen species (ROS), contributing to oxidative stress and apoptosis.

Industrial Applications

This compound is also utilized in industrial settings for synthesizing specialty organometallic compounds used in fine chemical manufacturing and materials science. Its role as a precursor for customized ligands enhances the development of high-performance materials.

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The table below highlights structural and physical differences between Tetramethyl(n-propyl)cyclopentadiene and related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 64417-12-5 | C₁₂H₂₀ | 164.29 | 207.3 | 4 methyl, 1 n-propyl |

| Pentamethylcyclopentadiene | 4045-44-7 | C₉H₁₄ | 122.20 | ~200–203* | 5 methyl |

| 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | 4249-10-9 | C₉H₁₄ | 122.20 | 200–203 | 4 methyl |

| Ethyltetramethylcyclopentadiene | 57693-77-3 | C₁₁H₁₈ | 150.26 | N/A | 4 methyl, 1 ethyl |

| DI-TERT-BUTYLCYCLOPENTADIENE | 120937-44-2 | C₁₃H₂₂ | 178.32 | N/A | 2 tert-butyl, 3 methyl |

Key Observations :

- Steric Effects: The n-propyl group in this compound introduces greater steric bulk compared to compounds with smaller substituents (e.g., methyl or ethyl groups). This bulk can influence metal-ligand bond strengths and catalytic activity in organometallic complexes .

- Electronic Effects: Unlike fluorinated derivatives (e.g., 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopentadiene), which exhibit electron-withdrawing properties, the n-propyl group provides mild electron-donating effects, altering redox potentials in metal complexes .

- Boiling Points : Longer alkyl chains (e.g., n-propyl vs. methyl) increase molecular weight and van der Waals interactions, leading to higher boiling points compared to less-substituted analogs .

Q & A

Basic: What methodologies are critical for synthesizing Tetramethyl(N-propyl)cyclopentadiene with high purity?

Answer:

Synthesis requires precise control of reaction conditions to avoid dimerization or side reactions. Key steps include:

- Reagent Selection : Use high-purity starting materials (e.g., cyclopentadiene derivatives) and catalysts (e.g., metal complexes) to ensure regioselective alkylation of the cyclopentadienyl ring .

- Purification : Distillation under inert atmosphere (N₂/Ar) is essential due to the compound’s sensitivity to air and moisture. Monitor purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

- Storage : Maintain at 2–8°C in amber vials to prevent degradation or dimerization .

Basic: How can researchers verify the structural integrity of this compound?

Answer:

Analytical techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (164.29 g/mol) and isotopic patterns .

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to distinguish methyl and propyl substituents on the cyclopentadienyl ring. For example, upfield shifts (~1.0–1.5 ppm) indicate methyl groups adjacent to electron-rich regions .

- Refractive Index and Density : Compare experimental values (n²⁰/D = 1.474; density = 0.811 g/mL) with literature data .

Advanced: How does excitation wavelength influence the photochemical dynamics of this compound?

Answer:

Studies on analogous compounds (e.g., pentamethylcyclopentadiene) reveal wavelength-dependent dynamics:

- Higher Energy (4.92 eV) : Accelerates decay of excited-state populations due to increased non-radiative pathways (e.g., conical intersections) .

- Lower Energy (4.66 eV) : Prolongs excited-state lifetimes, enabling observation of intermediate species via time-resolved spectroscopy .

Methodological Note : Use ultrafast laser systems (e.g., free-electron lasers) with tunable wavelengths to probe energy transfer and isomerization pathways .

Advanced: Can this compound’s reactivity be modulated for controlled Diels-Alder reactions?

Answer:

Yes. Encapsulation in self-assembled cages (e.g., using porous materials) stabilizes the compound and delays dimerization:

- Storage : Immobilized in cage structures, the compound remains reactive for ≥2 weeks, enabling on-demand release for Diels-Alder reactions .

- Reaction Control : Co-encapsulate with dienophiles (e.g., N-propyl maleimide) in separate columns. Elute with dichloromethane to initiate coupling, achieving >90% yield in model systems .

Advanced: What computational methods predict the thermodynamic stability of this compound derivatives?

Answer:

- Ab Initio Calculations : Use density functional theory (DFT) to optimize geometries and calculate Gibbs free energy changes during reactions (e.g., dimerization) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., benzene vs. dichloromethane) on reaction rates and stability .

- Validation : Cross-reference computational results with experimental data (e.g., calorimetry for enthalpy changes) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Respiratory Protection : Use NIOSH-approved full-face respirators with ABEK cartridges if engineering controls (e.g., fume hoods) are insufficient .

- Skin/Eye Protection : Wear nitrile gloves and chemical goggles; avoid direct contact due to potential irritation .

- Storage : Store in flame-resistant cabinets away from ignition sources. Monitor for peroxide formation if exposed to air .

Advanced: How can researchers resolve contradictions in reported decomposition products of this compound?

Answer:

- Controlled Experiments : Replicate decomposition under varying conditions (e.g., O₂ exposure vs. inert atmosphere) and analyze products via GC-MS .

- Cross-Referencing : Compare findings with literature on analogous cyclopentadienes (e.g., tetramethylcyclopentadiene), noting common pathways like COX formation during combustion .

- Peer Review : Publish conflicting data with detailed protocols to foster community-driven resolution .

Advanced: What strategies improve the reproducibility of kinetic studies involving this compound?

Answer:

- Standardized Conditions : Use degassed solvents and calibrate equipment (e.g., UV-Vis spectrometers) before kinetic assays .

- Error Analysis : Report statistical uncertainties (e.g., ±5% for decay constants) and validate with triplicate trials .

- Open Data : Share raw datasets (e.g., time-resolved absorption spectra) via repositories to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.